molecular formula C14H16O2 B14277418 1-Phenyloct-2-ene-1,7-dione CAS No. 132559-69-4

1-Phenyloct-2-ene-1,7-dione

Cat. No.: B14277418
CAS No.: 132559-69-4
M. Wt: 216.27 g/mol
InChI Key: REXCQOASQKYZEK-UHFFFAOYSA-N
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Description

1-phenyl-1,2-propanedione , is an organic compound with the molecular formula C9H8O2. Its structure features a phenyl group attached to a propanedione backbone. The compound exhibits interesting chemical properties and has applications in various fields.

Preparation Methods

Synthetic Routes:: 1-Phenyloct-2-ene-1,7-dione can be synthesized through several methods:

    Acylation of Phenylacetone: One common route involves acylating phenylacetone (1-phenyl-2-propanone) with acetic anhydride or acetyl chloride.

    Aldol Condensation: Another approach is the aldol condensation of benzaldehyde with acetone, followed by dehydration.

    Enolate Formation: Formation of the enolate of 1-phenyl-2-propanone, followed by oxidation, yields the desired compound.

Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.

Chemical Reactions Analysis

1-Phenyloct-2-ene-1,7-dione undergoes various chemical reactions:

    Oxidation: It can be oxidized to form a diketone or a carboxylic acid.

    Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and strong acids are often used.

    Major Products: The specific products depend on reaction conditions, but diketones, alcohols, and substituted phenyl derivatives are common.

Scientific Research Applications

1-Phenyloct-2-ene-1,7-dione finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Flavor and Fragrance Industry: Due to its aromatic properties.

    Photoinitiators: Used in polymerization processes.

Mechanism of Action

The exact mechanism of action for this compound varies based on its specific application. its reactivity as a diketone and its phenyl group contribute to its effects.

Comparison with Similar Compounds

1-Phenyloct-2-ene-1,7-dione stands out due to its unique combination of a phenyl group and a propanedione backbone. Similar compounds include acetyl benzoyl, camphorquinone, and 2,3-butanedione .

Properties

CAS No.

132559-69-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-phenyloct-2-ene-1,7-dione

InChI

InChI=1S/C14H16O2/c1-12(15)8-4-2-7-11-14(16)13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8H2,1H3

InChI Key

REXCQOASQKYZEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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